![molecular formula C10H8N4 B1195064 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine CAS No. 67730-10-3](/img/structure/B1195064.png)
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine
Overview
Description
1,3,8-triazatricyclo[74002,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine is a complex heterocyclic compound characterized by its unique tricyclic structure
Mechanism of Action
Target of Action
It’s known that glu-p-2 is a carcinogenic compound , suggesting that its targets could be cellular components involved in cell growth and division.
Mode of Action
It’s known to be a carcinogen , implying that it may interact with its targets in a way that promotes abnormal cell growth and division
Biochemical Pathways
Given its carcinogenic nature , it’s plausible that Glu-P-2 impacts pathways related to cell growth, division, and DNA replication. More research is required to identify the exact pathways influenced by Glu-P-2.
Result of Action
Glu-P-2 has been found to induce tumorigenesis in experimental animals . In mice, it produced haemangioendotheliomas and haemangioendothelial sarcomas at various sites and hepatocellular adenomas and carcinomas in animals of each sex . These findings suggest that the molecular and cellular effects of Glu-P-2’s action are related to the promotion of abnormal cell growth and division.
Biochemical Analysis
Biochemical Properties
2-Aminodipyrido[1,2-a:3’,2’-d]imidazole plays a crucial role in biochemical reactions, particularly in the context of its interaction with DNA. This compound has a high affinity for DNA, as demonstrated by fluorescence spectroscopic studies and its ability to raise the melting temperature of DNA . It interacts with various enzymes and proteins, including those involved in metabolic activation and detoxification processes. For instance, it is metabolized by cytochrome P450 enzymes, which convert it into reactive intermediates that can form DNA adducts, leading to mutagenesis and carcinogenesis .
Cellular Effects
2-Aminodipyrido[1,2-a:3’,2’-d]imidazole exerts significant effects on various cell types and cellular processes. It has been shown to induce mutations in bacterial cells, such as Salmonella typhimurium, and in cultured mammalian cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the p53 pathway, leading to cell cycle arrest and apoptosis in response to DNA damage . Additionally, 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole has been found to influence the expression of genes involved in oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of action of 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole involves its binding interactions with DNA and proteins. This compound intercalates into the DNA helix, causing structural distortions that can lead to mutations during DNA replication . It also forms covalent adducts with DNA bases, which can result in permanent genetic alterations . Furthermore, 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole can inhibit or activate various enzymes, such as those involved in DNA repair and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole has been associated with chronic cellular effects, including sustained DNA damage, oxidative stress, and inflammation . In in vivo studies, prolonged exposure to this compound has been linked to the development of tumors in various organs .
Dosage Effects in Animal Models
The effects of 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole vary with different dosages in animal models. At low doses, this compound can induce mutations and DNA damage without causing significant toxicity . At high doses, 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole can cause severe toxic effects, including liver and kidney damage, as well as the development of benign and malignant tumors . Threshold effects have been observed, with certain doses required to elicit specific biological responses .
Metabolic Pathways
2-Aminodipyrido[1,2-a:3’,2’-d]imidazole is involved in several metabolic pathways, primarily those related to its activation and detoxification. It is metabolized by cytochrome P450 enzymes into reactive intermediates that can form DNA adducts . These intermediates can also be further detoxified by phase II enzymes, such as glutathione S-transferases, which conjugate them with glutathione for excretion . The metabolic flux of 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole can influence the levels of various metabolites, including those involved in oxidative stress and inflammation .
Transport and Distribution
Within cells and tissues, 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole can bind to proteins and other biomolecules, influencing its localization and accumulation . This compound has been detected in various tissues, including the liver, kidneys, and intestines .
Subcellular Localization
The subcellular localization of 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole is critical for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and nuclear proteins . It can also be found in the cytoplasm, where it may interact with cytoplasmic enzymes and signaling molecules . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the subcellular localization and stability of 2-Aminodipyrido[1,2-a:3’,2’-d]imidazole .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate triazine derivative, followed by cyclization to form the tricyclic core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
- 8-butyl-12,12-dimethyl-11-thia-4,5,7-triazatricyclo[7.4.0.02,6]trideca-1(9),2,5,7-tetraen-3-amine
- 8-oxa-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine
Uniqueness
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms within the ring system. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-8-5-4-7-10(13-8)14-6-2-1-3-9(14)12-7/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXVIXBGMQXWGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(N2C=C1)N=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020658 | |
| Record name | Glu-P-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67730-10-3 | |
| Record name | Glu-P 2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67730-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glu-P-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067730103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glu-P-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Aminodipyrido[1,2-a:3',2'-d]imidazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINODIPYRIDO(1,2-A:3',2'-D)IMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79505HO3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Aminodipyrido[1,2-a:3',2'-d]imidazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029748 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-Aminodipyrido[1,2-a:3',2'-d]imidazole (Glu-P-2)?
A1: Glu-P-2 is a heterocyclic amine classified as a potent mutagen and carcinogen. It forms during the cooking of protein-rich foods at high temperatures, specifically through the pyrolysis of glutamic acid. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How was Glu-P-2 discovered?
A2: Researchers identified Glu-P-2 while investigating the mutagenic compounds present in L-glutamic acid pyrolysate. []
Q3: In what types of cooked foods is Glu-P-2 found?
A3: Glu-P-2 has been detected in various cooked foods, including broiled fish, fried beef, roasted fish and shellfish, and pork floss. [, , , , ]
Q4: How does Glu-P-2 exert its mutagenic and carcinogenic effects?
A4: Glu-P-2 requires metabolic activation to become mutagenic. This activation primarily occurs through N-hydroxylation by cytochrome P450 enzymes, particularly the P-448 forms. The resulting N-hydroxylated Glu-P-2 metabolites can then bind to DNA, leading to mutations and potentially initiating cancer development. [, , , , ]
Q5: What is the role of N-acetylation in Glu-P-2 metabolism?
A5: Although N-acetylation is a less prominent metabolic pathway for Glu-P-2 compared to N-hydroxylation, it still plays a role. Glu-P-2 can undergo N-acetylation to form N-acetyl-Glu-P-2. Studies indicate that this N-acetylated metabolite, along with Glu-P-2 itself, can be found in human urine, bile, liver, and kidney. []
Q6: How does the structure of Glu-P-2 contribute to its binding to DNA?
A6: Glu-P-2 exhibits intercalation between DNA base pairs, a process facilitated by its planar aromatic structure. This intercalation disrupts DNA structure and function, ultimately contributing to its mutagenic and carcinogenic properties. []
Q7: How does methylation affect the mutagenicity of Glu-P-2?
A7: Research suggests that the position of methyl groups on the Glu-P-2 molecule significantly impacts its mutagenic potential. For example, 6-methyl-Glu-P-2 (also known as Glu-P-1) displays significantly stronger mutagenicity compared to Glu-P-2. In contrast, 3-methyl-Glu-P-2 shows weaker mutagenicity. These findings highlight the important role of even minor structural modifications in influencing the biological activity of these compounds. [, ]
Q8: Can Glu-P-2 cross the placental barrier?
A8: While the provided research does not directly address placental transfer, the presence of Glu-P-2 and its metabolites in various human tissues, including urine and bile, suggests potential distribution throughout the body. Further research is needed to determine the extent of placental transfer, if any.
Q9: Have any studies investigated the long-term effects of Glu-P-2 exposure in humans?
A9: The provided research primarily focuses on in vitro and in vivo studies examining the mutagenic and carcinogenic properties of Glu-P-2. Long-term human studies would be ethically challenging due to the known carcinogenic nature of the compound. Epidemiological studies might provide insights into the correlation between dietary intake of Glu-P-2 and cancer risk in human populations.
Q10: Are there any known dietary factors that can influence the formation or activity of Glu-P-2?
A10: Research suggests that several dietary factors can influence the formation or activity of Glu-P-2: * Cooking temperature and time: Higher temperatures and longer cooking times generally lead to increased Glu-P-2 formation. [, ] * Cooking methods: Certain cooking methods, such as grilling and frying, tend to produce higher levels of Glu-P-2 compared to boiling or steaming. [, ] * Antioxidants: The addition of antioxidants, like vitamin E, to food during cooking has shown some potential to reduce Glu-P-2 formation. []
Q11: What analytical techniques are commonly used to detect and quantify Glu-P-2 in food and biological samples?
A11: Researchers commonly use high-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV detection or mass spectrometry (MS), to accurately determine Glu-P-2 levels in complex matrices like food and biological samples. [, , , , , ]
Q12: Can Glu-P-2 be removed or degraded after it has formed in cooked food?
A12: While the research does not specifically address the removal of Glu-P-2 after formation, some studies suggest that certain food processing methods, like microwave preheating before frying, might contribute to reducing the final levels of various HCAs, including Glu-P-2, in cooked food. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



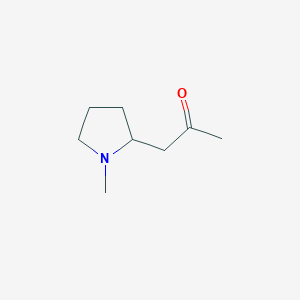
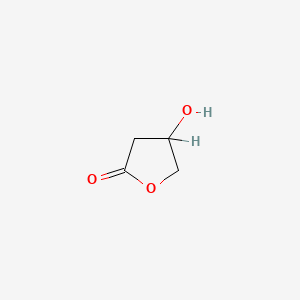
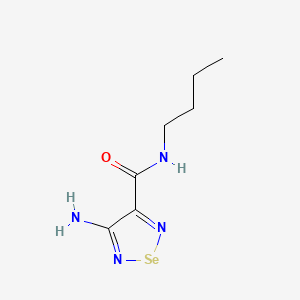
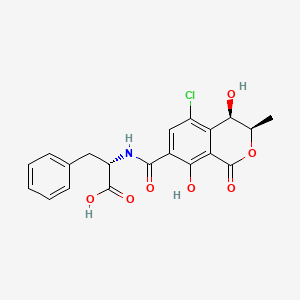
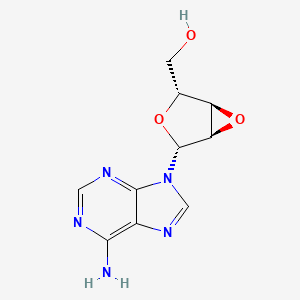

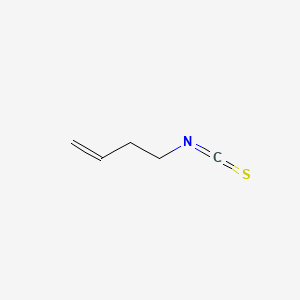
![6,7-Dihydro-5H-dibenz[c,e]azepine](/img/structure/B1194995.png)
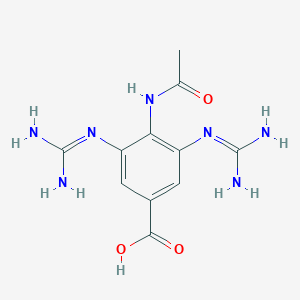
![3-[[2-(1-Benzotriazolyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1195000.png)
![N-[2-methyl-4-oxo-3-(phenylmethyl)-7-(1-piperidinyl)-6-quinazolinyl]-3-pyridinecarboxamide](/img/structure/B1195001.png)
![1-(3,5-Dimethyl-1-pyrazolyl)-3-[2-(4-methoxyphenyl)-1-indolyl]-2-propanol](/img/structure/B1195003.png)
![6-bromo-N-tert-butyl-2-methyl-3-imidazo[1,2-a]pyridinamine](/img/structure/B1195004.png)
